molecular formula C18H25N3O B4426458 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

Cat. No. B4426458
M. Wt: 299.4 g/mol
InChI Key: UEXBRBDFPINXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide, also known as MBPC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is synthesized through a complex process and has been the subject of numerous studies to evaluate its mechanism of action and potential benefits.

Mechanism of Action

The exact mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide is not fully understood. However, it is believed to work by modulating the immune system and reducing inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. Additionally, its effects may be dependent on the specific cell type or disease being studied.

Future Directions

There are several future directions for research on N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide. One area of interest is the development of this compound as a potential therapy for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapy. Finally, there is potential for this compound to be developed as a cancer therapy, and further research is needed to explore this possibility.

Scientific Research Applications

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-21-16-11-6-5-10-15(16)20-17(21)12-7-13-19-18(22)14-8-3-2-4-9-14/h5-6,10-11,14H,2-4,7-9,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXBRBDFPINXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.